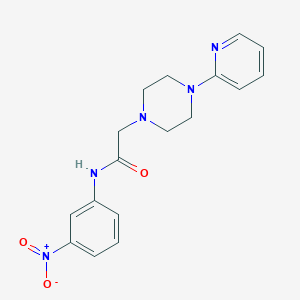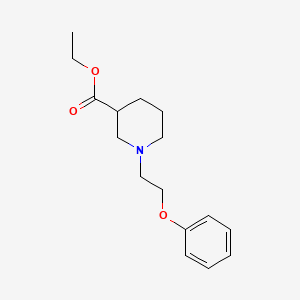
3-Isoquinolin-4-yl-propionic acid tert-butyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Isoquinolin-4-yl-propionic acid tert-butyl ester is an organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, is characterized by the presence of an isoquinoline ring attached to a propionic acid moiety, which is further esterified with a tert-butyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isoquinolin-4-yl-propionic acid tert-butyl ester typically involves the esterification of 3-Isoquinolin-4-yl-propionic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
化学反应分析
Types of Reactions
3-Isoquinolin-4-yl-propionic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The isoquinoline ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted isoquinoline derivatives.
科学研究应用
3-Isoquinolin-4-yl-propionic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of isoquinoline-based pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
作用机制
The mechanism of action of 3-Isoquinolin-4-yl-propionic acid tert-butyl ester involves its interaction with various molecular targets. The isoquinoline ring can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis to release the active propionic acid derivative, which can further interact with biological targets. The exact pathways and molecular targets depend on the specific biological context and the nature of the substituents on the isoquinoline ring .
相似化合物的比较
Similar Compounds
3-Isoquinolin-4-yl-propionic acid: The non-esterified form of the compound.
Isoquinoline: The parent compound without the propionic acid moiety.
Tert-butyl esters of other acids: Compounds with similar ester groups but different acid moieties.
Uniqueness
3-Isoquinolin-4-yl-propionic acid tert-butyl ester is unique due to the combination of the isoquinoline ring and the tert-butyl ester group. This combination imparts specific chemical and biological properties that are not found in other similar compounds. The presence of the tert-butyl ester group enhances the compound’s stability and lipophilicity, making it more suitable for certain applications in medicinal chemistry and organic synthesis .
属性
分子式 |
C16H19NO2 |
|---|---|
分子量 |
257.33 g/mol |
IUPAC 名称 |
tert-butyl 3-isoquinolin-4-ylpropanoate |
InChI |
InChI=1S/C16H19NO2/c1-16(2,3)19-15(18)9-8-13-11-17-10-12-6-4-5-7-14(12)13/h4-7,10-11H,8-9H2,1-3H3 |
InChI 键 |
GPSSUFWDIZXOQG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)CCC1=CN=CC2=CC=CC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(2,5-dichloro-pyrimidin-4-ylamino)-ethyl]-methanesulfonamide](/img/structure/B8411127.png)



![1-(N,N'-bis{[(2-methyl-2-propanyl)oxy]carbonyl}carbamimidoyl)-4-piperidinecarboxylic acid](/img/structure/B8411149.png)

![Benzo[1,5-b']dithiophene-4,8-dione, 2-[1-(acetyloxy)ethyl]-](/img/structure/B8411168.png)






